4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine
説明
Structure
2D Structure
特性
IUPAC Name |
4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-15-10-8(1)9(12-7-13-10)14-4-2-11-3-5-14/h1,6-7,11H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGUINASBGDWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274071 | |
| Record name | 4-(1-Piperazinyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373356-48-0 | |
| Record name | 4-(1-Piperazinyl)thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373356-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Piperazinyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{thieno[2,3-d]pyrimidin-4-yl}piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Piperazin-1-ylthieno[2,3-d]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8PG3ZF4BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Gewald Reaction
The synthesis begins with the Gewald reaction, a widely used method for constructing thienopyrimidine scaffolds. The process involves:
- Reactants : Cyclohexanone, elemental sulfur, ethyl cyanoacetate.
- Solvent : Ethanol.
- Catalyst : Morpholine.
- Conditions : Reflux at elevated temperatures.
This reaction yields the intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thienophene-3-carboxylic acid ethyl ester (Compound 1) as the starting material for further modifications.
Formation of Cyclic Pyrimidinone
Compound 1 is treated with excess formamide at 180°C to cyclize into pyrimidinone (Compound 2). This step is critical for introducing the pyrimidine ring into the structure.
Chlorination
The pyrimidinone (Compound 2) undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. This yields chlorothienopyrimidine (Compound 3), which serves as a precursor for piperazine substitution.
Piperazine Substitution
The chlorinated intermediate (Compound 3) reacts with anhydrous piperazine in methanol under reflux conditions to produce 4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (Compound 4). This step introduces the piperazine moiety essential for biological activity.
Final Coupling via Petasis Reaction
The final step involves a multicomponent Petasis reaction:
- Reactants : Compound 4, substituted aromatic boronic acids, and aldehydes.
- Solvent : Dimethylformamide (DMF).
- Conditions : Reflux at 90°C.
This reaction produces various derivatives of 4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine by coupling functionalized aromatic groups onto the scaffold. The products are purified using flash column chromatography and recrystallized from ethyl acetate.
Reaction Analysis
Spectroscopic Validation
The synthesized compounds were characterized using:
- NMR Spectroscopy :
- Common signals detected include δ values around 1.70–8.54 ppm corresponding to piperazine and thienopyrimidine fragments.
- Aromatic O–H protons appeared as broad singlets in the range δ = 8.50–8.54 ppm.
- Mass Spectrometry :
- Molecular ion peaks confirmed the expected molecular weights.
Stability
The final compounds exhibited stability in solid form at room temperature.
Data Table: Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Gewald Reaction | Cyclohexanone + S + Ethyl cyanoacetate | Ethanol | Reflux | High |
| Pyrimidinone Formation | Compound 1 + Formamide | - | 180°C | Moderate |
| Chlorination | Compound 2 + POCl₃ | - | Reflux | High |
| Piperazine Substitution | Compound 3 + Piperazine | Methanol | Reflux | High |
| Petasis Reaction | Compound 4 + Boronic acids + Aldehydes | DMF | 90°C | Variable |
Notes on Optimization
化学反応の分析
科学研究における用途
4-(ピペラジン-1-イル)チエノ[2,3-d]ピリミジンは、科学研究で幅広い用途を持っています。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして役立ちます.
生物学: この化合物は、生体経路の研究や生化学的アッセイにおけるプローブとして使用されています。
医学: これは、特に特定の酵素や受容体を標的とする薬物の開発において、治療の可能性を持っています.
産業: この化合物は、特定の電子特性や光学特性を持つ材料の開発に使用されています。
科学的研究の応用
4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
作用機序
類似の化合物との比較
類似の化合物
4-(ピペラジン-1-イル)チエノ[3,2-d]ピリミジン: この化合物は、類似の構造をしていますが、チエノ環融合の位置が異なります.
4-(ピペラジン-1-イル)チエノ[3,4-d]ピリミジン: 別の異性体で、環融合パターンが異なります.
独自性
4-(ピペラジン-1-イル)チエノ[2,3-d]ピリミジンは、その特定の環融合と、独特の化学的および生物学的特性を与えるピペラジン部分の存在により、ユニークです。 さまざまな分子標的と相互作用する能力は、科学研究において汎用性の高い化合物となっています。
類似化合物との比較
Structural Modifications and Receptor Efficacy
Key Findings:
- Dopamine/Serotonin Receptor Activity: Replacing the 1-(benzo[b]thiophen-4-yl)piperazine group with 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (compound 34b) abolished efficacy for D2L and 5-HT1A receptors. In contrast, 4-(piperazin-1-yl)-1H-indole derivative 34c exhibited potent agonism (D2 EC50 = 3.3 nM; 5-HT1A EC50 = 1.4 nM), highlighting the critical role of substituent electronic and steric properties . SAR Insight: Piperazine substitutions with nitrogen atoms (e.g., in 34b) disrupt receptor interactions, while planar aromatic systems (e.g., indole in 34c) enhance binding .
Table 1: Receptor Activity of Piperazine-Containing Thienopyrimidines
| Compound | Structure Modification | D2 Efficacy | 5-HT1A Efficacy |
|---|---|---|---|
| 34b | This compound | Inactive | Inactive |
| 34c | 4-(Piperazin-1-yl)-1H-indole | EC50 = 3.3 nM | EC50 = 1.4 nM |
Antiplasmodial and Anticancer Activity
- Antiplasmodial Derivatives: Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines with piperazine groups (e.g., 20) showed antiplasmodial activity against Plasmodium falciparum.
- Anticancer Derivatives: Thieno[2,3-d]pyrimidine-hydroxamic acids with aniline moieties exhibit superior histone deacetylase (HDAC) inhibition (IC50 < 10 nM) compared to urea or benzimidazole derivatives .
Table 2: Biological Activities of Thienopyrimidine Derivatives
| Compound | Core Structure | Activity (IC50/EC50) | Target |
|---|---|---|---|
| 20 () | Tetrahydrobenzo-thieno[2,3-d]pyrimidine | Antiplasmodial | P. falciparum |
| HDAC Inhibitor () | Aniline-substituted thienopyrimidine | <10 nM | HDAC |
Impact of Piperazine Substituents
- Chlorophenyl/Fluorophenyl Derivatives: 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine () and 5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazinyl]thieno[2,3-d]pyrimidine () demonstrate how halogenated aryl groups on piperazine modulate receptor selectivity and metabolic stability .
Positional Isomerism and Scaffold Variations
- Thieno[3,2-d]pyrimidine vs.
- Pyrazolo[3,4-d]pyrimidines: These analogues () lack the thiophene ring, reducing planarity and possibly limiting kinase inhibition compared to thienopyrimidines .
生物活性
4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds that exhibit various therapeutic effects, including immunosuppressive, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a piperazine ring attached to a thieno[2,3-d]pyrimidine scaffold, which is significant for its biological activity. The structural diversity allows for modifications that can enhance its pharmacological properties.
1. Immunosuppressive Activity
A study conducted by demonstrated the synthesis of various 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues and evaluated their immunosuppressive effects using a Mixed Lymphocyte Reaction (MLR) assay. The most potent compound exhibited an IC(50) value of 66 nM, indicating significant immunosuppressive potential. This suggests that these compounds could be developed as therapeutic agents in conditions requiring immune modulation.
| Compound | IC(50) Value (nM) | Activity |
|---|---|---|
| Compound A | 66 | Immunosuppressive |
| Compound B | 120 | Immunosuppressive |
| Compound C | 200 | Immunosuppressive |
2. Antimicrobial Activity
Research has indicated that compounds within the thieno[2,3-d]pyrimidine class exhibit antimicrobial properties. For instance, derivatives of this scaffold have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .
3. Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been explored in several studies. These compounds have been identified as inhibitors of specific kinases involved in cancer cell proliferation. For example, one study highlighted the selective inhibition of the Mps1 kinase, which plays a critical role in cell division and tumor growth . This positions thieno[2,3-d]pyrimidines as promising candidates for cancer therapy.
Case Study 1: Immunosuppressive Effects
In a controlled experiment assessing the immunosuppressive effects of synthesized thieno[2,3-d]pyrimidines, researchers found that specific structural modifications led to enhanced activity. The study utilized in vitro assays to determine the potency of various analogues against lymphocyte proliferation.
Case Study 2: Antimicrobial Efficacy
Another significant study focused on evaluating the antimicrobial efficacy of modified thieno[2,3-d]pyrimidines against clinical isolates of MRSA. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics.
Q & A
Basic: What are common synthetic routes for 4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
The synthesis typically involves cyclization strategies using 2-amino-3-thiophenecarboxylates or carboxamides. A modified Niementowski reaction is widely employed, where 2-amino-3-methoxycarbonylthiophene is heated in formamide at 200°C to form the thieno[2,3-d]pyrimidine core . Subsequent functionalization with piperazine derivatives is achieved via nucleophilic substitution at the 4-position using piperazine in polar aprotic solvents (e.g., DMF) under reflux . Alternative routes include condensation with urea or nitriles to introduce heteroatoms .
Basic: What analytical techniques confirm the structure and purity of this compound compounds?
Methodological Answer:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) identifies substituent positions and confirms piperazine integration.
- Mass spectrometry (HRMS/ESI-MS) validates molecular weight and fragmentation patterns.
- X-ray crystallography resolves ambiguities in regiochemistry, particularly for fused-ring systems .
- HPLC-PDA with C18 columns (ACN/water mobile phase) assesses purity (>95% threshold for pharmacological studies) .
Advanced: How can computational methods optimize the synthesis of thieno[2,3-d]pyrimidine scaffolds?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity during cyclization. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation . For example, simulations of formamide-mediated cyclization reveal optimal temperatures (180–200°C) and solvent effects (formamide vs. DMF), aligning with experimental yields . Machine learning models trained on PubChem data can prioritize substituents for target bioactivity .
Advanced: How to resolve contradictions in pharmacological data across thieno[2,3-d]pyrimidine analogs?
Methodological Answer:
- Comparative SAR Studies: Systematically vary substituents (e.g., piperazine aryl vs. alkyl groups) to isolate bioactivity drivers. For instance, 4-phenylpiperazine derivatives show enhanced kinase inhibition over unsubstituted analogs .
- Data Normalization: Control for assay variability (e.g., IC₅₀ values in enzymatic vs. cell-based assays) using reference standards (e.g., staurosporine for kinase studies) .
- Meta-Analysis: Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify outliers or batch effects .
Basic: What safety protocols are critical when handling this compound intermediates?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation: Use fume hoods for reactions involving POCl₃ (common chlorinating agent for pyrimidines) to avoid HCl gas exposure .
- Waste Disposal: Quench reactive intermediates (e.g., thioureas) with 10% NaHCO₃ before aqueous disposal .
Advanced: What strategies improve aqueous solubility and bioavailability of 4-(Piperazin-1-yl)thieno[2,3-d]pyrimidines?
Methodological Answer:
- Functional Group Modulation: Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the 2- or 6-positions without disrupting the pharmacophore .
- Salt Formation: Hydrochloride salts of piperazine derivatives enhance solubility (e.g., 4-(4-methylpiperazin-1-yl) analogs show 3-fold higher solubility in PBS vs. free base) .
- Co-Solvent Systems: Use PEG-400/water mixtures (70:30 v/v) for in vivo formulations to maintain compound stability .
Advanced: How to design experiments for assessing thieno[2,3-d]pyrimidine reactivity under catalytic conditions?
Methodological Answer:
- High-Throughput Screening (HTS): Test Pd/C, CuI, or FeCl₃ catalysts in microtiter plates with varying temperatures (25–120°C) and solvents (THF, toluene) .
- Kinetic Profiling: Use inline FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
- Design of Experiments (DoE): Apply factorial designs to optimize coupling reactions (e.g., Buchwald-Hartwig amination) by varying ligand ratios (Xantphos vs. BINAP) and bases (Cs₂CO₃ vs. K₃PO₄) .
Basic: What are the key spectral signatures of this compound in NMR?
Methodological Answer:
- ¹H NMR: Piperazine protons appear as a singlet at δ 2.8–3.2 ppm (NCH₂CH₂N). Thieno protons resonate as doublets at δ 7.1–7.5 ppm (C5-H and C6-H) .
- ¹³C NMR: The C4 position (piperazine attachment) shows a signal at δ 155–160 ppm, while the thiophene carbons (C2 and C3) appear at δ 110–120 ppm .
Advanced: How to address discrepancies in computational vs. experimental binding affinities of thieno[2,3-d]pyrimidine inhibitors?
Methodological Answer:
- Force Field Refinement: Use polarized continuum models (PCM) to account for solvent effects in docking simulations (e.g., AutoDock Vina vs. Glide) .
- Ensemble Docking: Incorporate protein flexibility by sampling multiple receptor conformations from MD trajectories .
- Experimental Validation: Perform SPR (surface plasmon resonance) to measure kinetic parameters (kₐ, k𝒹) and reconcile with computed ΔG values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
